5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid
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Description
5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C12H11ClF3N3O4 and its molecular weight is 353.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- The compound 5-Amino-4-oxopentanoic acid hydrochloride, which is structurally related to your compound of interest, has been synthesized from levulinic acid. This synthesis involves steps like esterification and bromination, yielding a product with an overall yield of 44% (Yuan, 2006).
- Preparation of isotopomers of 5-Amino-4-oxopentanoic acid, a precursor in biosynthesis of biologically active porphyrins, is described. These porphyrins are central to various biological processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Biochemical and Biological Applications :
- The compound has been used in the synthesis of various natural and nonnatural α-amino acids and their derivatives, demonstrating its utility as an intermediate in chemical synthesis (Burger et al., 1992).
- Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride was explored, investigating factors like cathode material and electrolysis conditions, which are crucial for the yield and quality of the synthesized product (Konarev et al., 2007).
- The compound plays a role in the identification of reactive groups in enzymes, as demonstrated by its reaction with rabbit muscle pyruvate kinase, indicating its potential in biochemical research (Chalkley & Bloxham, 1976).
Pharmacological Research :
- The compound was investigated as part of a molecule combining thromboxane A2 synthetase inhibition with prostaglandin endoperoxide receptor blockade, showing potential in pharmacological research (Clerck et al., 1989).
Industrial and Environmental Health :
- A case of poisoning by a similar compound, 5-amino-2-(trifluoromethyl)pyridine, highlighted the need for caution in industrial production due to its potential for respiratory tract absorption and toxicity (Tao et al., 2022).
Properties
IUPAC Name |
5-[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O4/c13-7-4-6(12(14,15)16)5-18-10(7)11(17)19-23-9(22)3-1-2-8(20)21/h4-5H,1-3H2,(H2,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLLQGPXGIKQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=NOC(=O)CCCC(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)/C(=N/OC(=O)CCCC(=O)O)/N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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